Cas no 168146-84-7 ([(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid)

[(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid structure
168146-84-7 structure
Productnaam:[(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid
CAS-nummer:168146-84-7
MF:C18H24N6O5
MW:404.420363426209
CID:142101
PubChem ID:9822500

[(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid Chemische en fysische eigenschappen

Naam en identificatie

    • [(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol
    • (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol succinate (1:1)
    • (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol succinate (1:1) (salt)
    • 2-Cyclopentene-1-methanol, 4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-, (1S-cis)-, butanedioate (1:1) (salt)
    • Abacavir succinate
    • Abacavir succinate [USAN]
    • butanedioic acid
    • Butanedoic acid, compd. with (1S,4R)-4-(2-amino-6-(cyclopro
    • UNII-40FH6D8CHK
    • 168146-84-7
    • Abacavir succinate (USAN)
    • ABACAVIR SUCCINATE [MART.]
    • D02734
    • ((1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolsuccinate
    • ABACAVIR SUCCINATE [WHO-DD]
    • [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid
    • ((1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol succinate
    • CHEMBL2106686
    • [(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl]methanol; butanedioic acid
    • 40FH6D8CHK
    • Q27258326
    • (1S,4R)-4-(2-AMINO-6(CYCLOPROPYLAMINO)-9H-PURIN-9-YL)-2-CYCLOPENTENE-1-METHANOL SUCCINATE(1:1) (SALT)
    • SCHEMBL51933
    • [(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid
    • Inchi: InChI=1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)
    • InChI-sleutel: BOONDNCXQPMXQT-UHFFFAOYSA-N
    • LACHT: C(O)(=O)CCC(O)=O.NC1N=C2C(N=CN2C2CC(CO)C=C2)=C(NC2CC2)N=1

Berekende eigenschappen

  • Exacte massa: 404.181
  • Monoisotopische massa: 404.181
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 7
  • Complexiteit: 507
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 177A^2

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: 1095.4°Cat760mmHg
  • Vlampunt: 616.3°C
  • PSA: 46.53000
  • LogboekP: 0.87660

Artikelen aanbevelen

Aanbevolen leveranciers
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd